3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

Catalog No.
S3344711
CAS No.
701209-98-5
M.F
C9H10Br2O2S
M. Wt
342.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][...

CAS Number

701209-98-5

Product Name

3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine

IUPAC Name

3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine

Molecular Formula

C9H10Br2O2S

Molecular Weight

342.05

InChI

InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2

InChI Key

JSDPDQPADLMIHM-UHFFFAOYSA-N

SMILES

C1C(COC2=CSC=C2O1)(CBr)CBr

Canonical SMILES

C1C(COC2=CSC=C2O1)(CBr)CBr

Synthesis and Characterization:

BDOD can be synthesized through various methods, including condensation of thiolactone with formaldehyde, ring-opening reaction of epoxide with thiol, and oxidation of bis(2-bromoethyl)thiophene []. Researchers have employed different techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to characterize its structure and properties [, ].

Physical and Chemical Properties:

BDOD exists as a white to pale yellow solid with a melting point of 104-106°C []. It exhibits limited solubility in water but readily dissolves in polar organic solvents like ethanol, methanol, and acetone []. The presence of bromine atoms and the ring structure makes BDOD a reactive molecule, readily undergoing reactions with various nucleophiles such as amines, thiols, and water []. Additionally, BDOD displays fluorescence properties, making it potentially useful in labeling and sensing applications [].

Biological Properties and Potential Applications:

Extensive research is ongoing to explore the biological properties and potential applications of BDOD. Studies suggest its potential as an antitumor agent, with some derivatives exhibiting cytotoxicity against various cancer cell lines []. However, further investigation is needed to understand its mechanism of action and potential toxicity. Additionally, researchers are exploring the use of BDOD in other areas like:

  • Polymer synthesis: BDOD can serve as a precursor to functional polymers with potential applications in various fields, including electronics and materials science.
  • Drug delivery systems: The reactive nature of BDOD allows for the attachment of biomolecules, making it a potential candidate for targeted drug delivery systems.

Future Directions:

Research on BDOD is still evolving, with ongoing efforts to:

  • Develop new synthetic methods for efficient and scalable production.
  • Gain a deeper understanding of its biological properties and potential therapeutic applications.
  • Explore its potential in other areas like materials science and drug delivery systems.

3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a synthetic organic compound characterized by its unique thieno[3,4-b][1,4]dioxepine structure. This compound features two bromomethyl groups attached to the 3-position of the dioxepine ring, enhancing its reactivity and potential applications in various fields. The compound's molecular formula is C₁₃H₁₂Br₂O₂S, and it has a molecular weight of 357.09 g/mol. Its structural complexity and functional groups make it a candidate for diverse

Due to the presence of bromomethyl groups. These include:

  • Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can participate in coupling reactions with organometallic reagents, allowing for the synthesis of more complex structures.
  • Polymerization: The compound can act as a monomer in polymerization processes, particularly in creating conductive polymers or electrochromic materials .

Research indicates that 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine exhibits notable biological activity. Preliminary studies suggest potential antimicrobial properties and cytotoxicity against certain cancer cell lines. The compound's ability to interact with biological systems makes it a subject of interest for drug development and therapeutic applications.

Various synthesis methods have been reported for 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine:

  • Bromomethylation: The initial step typically involves the bromomethylation of 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine using bromomethyl reagents in the presence of suitable catalysts or solvents.
  • Functionalization: Subsequent functionalization can be achieved through nucleophilic substitution with various nucleophiles under controlled conditions to yield derivatives tailored for specific applications .

The unique properties of 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine make it suitable for several applications:

  • Electrochromic Devices: It is used in the fabrication of electrochromic films due to its conductive properties and ability to undergo reversible redox reactions.
  • Organic Electronics: The compound serves as a building block in organic electronic materials, contributing to the development of flexible electronic devices.
  • Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly in designing new antimicrobial or anticancer agents.

Interaction studies involving 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine focus on its reactivity with various biological molecules and its effects on cellular processes. Investigations into its binding affinity with target proteins or enzymes are crucial for understanding its mechanism of action. Additionally, studies on its interaction with other compounds can reveal synergistic effects that enhance its therapeutic potential.

Several compounds share structural similarities with 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3,4-DimethoxythiopheneContains methoxy groups instead of bromomethylMore soluble in organic solvents
2-Bromo-5-(bromomethyl)thiopheneContains fewer bromomethyl groupsLess complex structure
5-Bromo-2-methylthieno[3,4-b][1,4]dioxepineMethyl substitution instead of bromomethylDifferent reactivity profile due to methyl group
3-Methoxy-2-(bromomethyl)thieno[2,3-b]thiopheneMethoxy and bromomethyl substitutionsEnhanced electronic properties

The presence of two bromomethyl groups in 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine contributes to its distinctive reactivity and potential applications compared to these similar compounds.

XLogP3

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Wikipedia

3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Dates

Last modified: 04-14-2024

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